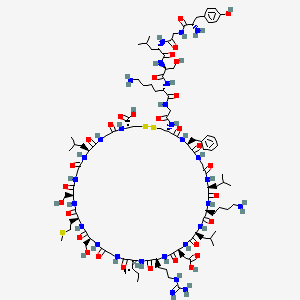

![molecular formula C7H13Cl2N3 B583006 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 157327-46-3](/img/structure/B583006.png)

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular weight of 210.11 . It is a solid substance stored at room temperature . This compound is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H . This indicates that the compound consists of a pyrazolo[4,3-c]pyridine core with a methyl group attached .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been studied . These compounds have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 210.11 .Applications De Recherche Scientifique

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is extensively utilized in the design of kinase inhibitors. This heterocyclic motif is favored due to its versatility in engaging with kinases through multiple binding modes, primarily targeting the hinge region of the kinase. The utilization of this scaffold in kinase inhibitors has been documented in numerous patents and peer-reviewed articles, highlighting its significance in drug development aimed at a wide range of kinase targets. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its utility in creating potent and selective kinase inhibitors (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

In the realm of medicinal and pharmaceutical chemistry, the pyranopyrimidine core is recognized for its significant synthetic applications and bioavailability. The review on the synthesis pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using hybrid catalysts emphasizes the importance of this structure in drug development. This highlights the adaptability and broad applicability of such scaffolds in creating lead molecules for further pharmaceutical exploration (Parmar et al., 2023).

Mécanisme D'action

- However, we can explore related compounds and infer potential targets. For instance, pyrazolo[3,4-b]pyridines (a closely related class) have been studied for their biological activities, including interactions with kinases and receptors .

- Without specific data on this compound, we can’t provide precise details. However, similar pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors .

Target of Action

Mode of Action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWXVWLEPCPKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCCC2=NN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

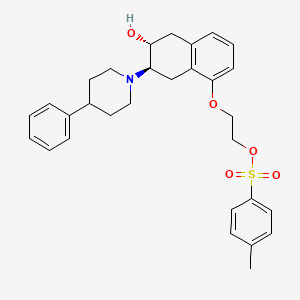

![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)